Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate

Medicinal chemistry Drug design Physicochemical profiling

Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS 1803592-25-7, MW 331.37 g/mol, C₁₇H₂₁N₃O₄) is a heterobifunctional building block that fuses a 5-phenyl-1,3,4-oxadiazole pharmacophore with an N-Boc-protected morpholine ring at the 3-position. Multiple authoritative databases and vendor technical datasheets report a standard commercial purity of 95% , a predicted boiling point of 479.1±55.0 °C , and key computed drug-likeness parameters including a topological polar surface area (TPSA) of 77.69 Ų, a consensus LogP of 3.045, zero hydrogen bond donors, and six hydrogen bond acceptors.

Molecular Formula C17H21N3O4
Molecular Weight 331.372
CAS No. 1803592-25-7
Cat. No. B2991338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate
CAS1803592-25-7
Molecular FormulaC17H21N3O4
Molecular Weight331.372
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)20-9-10-22-11-13(20)15-19-18-14(23-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
InChIKeyNKDHRZCBBDJACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS 1803592-25-7): Key Physicochemical and Procurement Baseline for a Boc-Protected 3-Oxadiazolylmorpholine Scaffold


Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS 1803592-25-7, MW 331.37 g/mol, C₁₇H₂₁N₃O₄) is a heterobifunctional building block that fuses a 5-phenyl-1,3,4-oxadiazole pharmacophore with an N-Boc-protected morpholine ring at the 3-position. Multiple authoritative databases and vendor technical datasheets report a standard commercial purity of 95% , a predicted boiling point of 479.1±55.0 °C , and key computed drug-likeness parameters including a topological polar surface area (TPSA) of 77.69 Ų, a consensus LogP of 3.045, zero hydrogen bond donors, and six hydrogen bond acceptors . The compound is catalogued by major international suppliers including Enamine (cat. EN300-198470), Ambeed (cat. A1066628), and Leyan (cat. 2100911), and is classified as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

tert-Butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate: Why Simple In-Class Substitution Risks Synthetic and Pharmacological Divergence


Within the 3-oxadiazolylmorpholine scaffold family, the precise identity of the oxadiazole isomer (1,3,4- vs. 1,2,4-), the nature of the C5 substituent on the oxadiazole ring, and the presence or absence of the N-Boc protecting group collectively dictate not only synthetic reactivity but also the physicochemical property envelope governing downstream biological performance. Computational profiling reveals that substituting the 5-phenyl-1,3,4-oxadiazole moiety with an unsubstituted 1,3,4-oxadiazole (CAS 1803585-27-4) reduces the consensus LogP from 3.045 to 1.378—a difference of approximately 1.67 log units —which translates to a roughly 47-fold decrease in octanol-water partition coefficient and substantially altered membrane permeability and pharmacokinetic behavior. Conversely, removing the Boc group to yield the free secondary amine (CAS 1538396-55-2) decreases the TPSA from 77.69 Ų to 60.18 Ų, eliminates one hydrogen bond acceptor, introduces a hydrogen bond donor, and fundamentally alters the protonation state at physiological pH . These divergent molecular property profiles mean that analogs cannot be interchanged without re-optimizing synthetic routes, biological assay conditions, and structure-activity relationships.

Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate: Head-to-Head Physicochemical and Structural Comparator Evidence for Informed Procurement


Lipophilicity Advantage: A 1.67 LogP Unit Increase Over the Unsubstituted 1,3,4-Oxadiazole Analog for Enhanced Membrane Permeability

The target compound exhibits a consensus LogP of 3.045, which is 1.667 log units higher than the unsubstituted 1,3,4-oxadiazole analog tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS 1803585-27-4, LogP = 1.378) when both values are computed under identical algorithmic conditions on the same vendor platform . This LogP increase corresponds to an approximately 47-fold greater partition coefficient (log₁₀(47) ≈ 1.67), indicating substantially higher lipophilicity that is expected to improve passive membrane permeability and potentially enhance blood-brain barrier penetration in CNS-targeted drug discovery programs. Both compounds share identical TPSA (77.69 Ų) and hydrogen bond acceptor/donor counts, isolating the phenyl substituent as the sole driver of the lipophilicity differential.

Medicinal chemistry Drug design Physicochemical profiling

Orthogonal Boc Protection: Preserved 95% Purity and Selective Deprotection Capability Versus Free Amine Analog

The target compound contains an N-Boc protecting group on the morpholine nitrogen, enabling orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the 1,3,4-oxadiazole ring or the 5-phenyl substituent. In contrast, the deprotected analog 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1538396-55-2) exposes a nucleophilic secondary amine (pKa ~8-9) that is protonated at physiological pH, introducing a hydrogen bond donor (HBD count increases from 0 to 1) and altering the molecular TPSA from 77.69 Ų to 60.18 Ų . Both compounds are commercially available at 95% purity . The Boc-protected form additionally offers a higher predicted boiling point (479.1±55.0 °C) and greater thermal stability for storage at room temperature , whereas the free amine analog requires more stringent storage conditions to prevent oxidation.

Synthetic chemistry Protecting group strategy Building block utility

1,3,4-Oxadiazole Isomer Selection: Distinct H-Bond Acceptor Architecture Versus 1,2,4-Oxadiazole Regioisomer

The target compound incorporates a 1,3,4-oxadiazole ring, which places the two nitrogen atoms at positions 3 and 4 of the five-membered heterocycle, creating a distinct hydrogen bond acceptor geometry compared to the 1,2,4-oxadiazole regioisomer (nitrogen at positions 2 and 4). The 1,2,4-oxadiazole analog tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate (CAS 1803611-64-4) shares an identical molecular formula (C₁₇H₂₁N₃O₄) and molecular weight (331.37) with the target compound , yet the different nitrogen atom arrangement in the oxadiazole ring alters the electronic distribution, dipole moment, and hydrogen bonding vector orientation. Published reviews of oxadiazole pharmacology consistently note that 1,3,4-oxadiazoles and 1,2,4-oxadiazoles exhibit divergent bioactivity profiles: 1,3,4-oxadiazoles demonstrate preferential activity against certain kinase and GPCR targets where the N3-N4 spacing mimics amide bond geometry [1], while 1,2,4-oxadiazoles are often employed as metabolically stable ester or amide bioisosteres [2].

Medicinal chemistry Isosterism Scaffold hopping

tert-Butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate: Evidence-Backed Application Scenarios for R&D Procurement


CNS Drug Discovery: Exploiting Elevated LogP for Blood-Brain Barrier Penetration Optimization

The compound's consensus LogP of 3.045—1.67 units above the unsubstituted 1,3,4-oxadiazole analog —places it within the optimal lipophilicity range (LogP 2–4) associated with passive blood-brain barrier penetration. In neuroscience drug discovery programs, this building block can be incorporated into lead compounds where maintaining sufficient lipophilicity is critical for CNS exposure. The zero hydrogen bond donor count further supports passive diffusion, as each additional HBD in a molecule has been correlated with a ~10-fold decrease in BBB permeation rate. Medicinal chemists optimizing CNS-penetrant kinase inhibitors, GPCR modulators, or enzyme inhibitors where the 1,3,4-oxadiazole serves as a key pharmacophore can prioritize this scaffold over the more polar unsubstituted analog to avoid additional lipophilicity-enhancing modifications that may introduce metabolic liabilities.

Parallel Library Synthesis: Orthogonal Boc Protection for Late-Stage Diversification

The N-Boc protecting group enables a 'protect-then-diversify' workflow: the compound can be directly used in amide coupling, Suzuki-Miyaura cross-coupling (if halogenated derivatives are subsequently prepared), or direct C–H functionalization reactions at the phenyl ring without interference from the morpholine nitrogen . Following diversification at the oxadiazole-phenyl position, quantitative Boc deprotection with TFA/DCM (typically >95% yield) releases the free morpholine amine, which can then be further elaborated via reductive amination, sulfonylation, or urea formation. This orthogonal protection strategy contrasts with the free amine analog (CAS 1538396-55-2), which would require re-protection before certain transformations, adding steps and reducing overall synthetic efficiency . For medicinal chemistry groups building focused libraries of 50–500 compounds, this building block offers a validated entry point with commercial availability from multiple suppliers at 95% purity .

1,3,4-Oxadiazole Pharmacophore Screening Against Kinase and GPCR Panels

Literature precedent establishes that 1,3,4-oxadiazoles bearing aryl substituents at the 5-position exhibit preferential binding to ATP-binding pockets of kinases and to Class A GPCR orthosteric sites, where the N3-N4 motif mimics the hydrogen bond acceptor pattern of amide carbonyls [1]. The target compound's 5-phenyl-1,3,4-oxadiazole core, combined with its computed drug-like property profile (MW = 331.37, TPSA = 77.69 Ų, rotatable bonds = 2), conforms to Lipinski and Veber rules for oral bioavailability . Screening this scaffold against kinase panels (e.g., Eurofins KinaseProfiler) or GPCR β-arrestin recruitment assays can rapidly establish selectivity fingerprints that inform lead optimization. The 1,3,4-oxadiazole regioisomer architecture differentiates it from 1,2,4-oxadiazole-containing screening compounds, which often hit different target classes due to altered hydrogen bond vector geometry [2].

Chemical Probe Development Requiring Defined Physicochemical Properties and Multi-Vendor Supply Security

For academic screening centers and industrial probe development units, the compound's availability from multiple independent suppliers—including Enamine (cat. EN300-198470) , Ambeed (cat. A1066628) , Leyan (cat. 2100911) , and AKSci (cat. 0261EG) —provides supply chain redundancy that mitigates single-vendor procurement risk. All suppliers specify 95% minimum purity, ensuring batch-to-batch consistency across sourcing channels. The well-characterized physical properties (predicted bp 479.1 °C , room temperature storage ) simplify inventory management. When developing SAR series around this scaffold, the supply security enables uninterrupted progression from hit validation through lead optimization without delays caused by sole-source stockouts, a practical differentiator for time-sensitive medicinal chemistry campaigns.

Quote Request

Request a Quote for Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.